4-benzyl-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide 4-benzyl-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11201692
InChI: InChI=1S/C20H25N3S/c1-16-8-9-17(2)19(14-16)21-20(24)23-12-10-22(11-13-23)15-18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3,(H,21,24)
SMILES: CC1=CC(=C(C=C1)C)NC(=S)N2CCN(CC2)CC3=CC=CC=C3
Molecular Formula: C20H25N3S
Molecular Weight: 339.5 g/mol

4-benzyl-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide

CAS No.:

VCID: VC11201692

Molecular Formula: C20H25N3S

Molecular Weight: 339.5 g/mol

* For research use only. Not for human or veterinary use.

4-benzyl-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide -

Description

"4-benzyl-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide" is a synthetic organic compound that likely belongs to the class of piperazine derivatives. Piperazine-based compounds are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Structural Overview

The compound contains:

  • A piperazine ring functionalized with a benzyl group at the 4-position.

  • A carbothioamide group attached via an N-linkage to a 2,5-dimethylphenyl moiety.

This structural arrangement suggests potential biological activity due to the presence of aromatic and heterocyclic systems.

Potential Applications

Based on similar compounds:

  • Pharmacological Potential: Piperazine derivatives are often explored for their roles as enzyme inhibitors, receptor antagonists, or antimicrobial agents.

  • Chemical Reactivity: The carbothioamide group may participate in hydrogen bonding or act as a nucleophile in chemical reactions.

Analytical Techniques for Characterization

To study and confirm the structure of such compounds, common methods include:

  • NMR Spectroscopy: To determine proton and carbon environments.

  • Mass Spectrometry (MS): For molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): To identify functional groups like thiocarbonyl.

  • X-Ray Crystallography: For detailed 3D structural analysis.

Research Directions

Future studies could focus on:

  • Synthesizing derivatives to optimize biological activity.

  • Conducting in vitro and in silico studies (e.g., molecular docking) to predict binding affinities with biological targets.

  • Exploring its pharmacokinetics and toxicity profiles.

If you have access to specific databases or resources, further detailed exploration of this compound might be possible. Let me know if you'd like assistance with another aspect of this topic!

Product Name 4-benzyl-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide
Molecular Formula C20H25N3S
Molecular Weight 339.5 g/mol
IUPAC Name 4-benzyl-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide
Standard InChI InChI=1S/C20H25N3S/c1-16-8-9-17(2)19(14-16)21-20(24)23-12-10-22(11-13-23)15-18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3,(H,21,24)
Standard InChIKey OPKLBKQUDBMWRN-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)NC(=S)N2CCN(CC2)CC3=CC=CC=C3
Canonical SMILES CC1=CC(=C(C=C1)C)NC(=S)N2CCN(CC2)CC3=CC=CC=C3
PubChem Compound 891716
Last Modified Apr 15 2024

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